molecular formula C24H33N3O3S B2358767 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea CAS No. 898415-66-2

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

Cat. No. B2358767
M. Wt: 443.61
InChI Key: OCCJWEQLWLYGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It was first synthesized in 1999 and has since been extensively studied for its potential applications in cancer treatment and other diseases.

Scientific Research Applications

Polyion Complex Formation and Binding Affinity

A study investigated the formation of polyion complexes involving a piperidinium cationic polymer and various polyanions, exploring their ability to bind small organic molecules such as azo-dye anions in aqueous solutions. This research highlighted the strong binding affinity of these complexes toward small anions, primarily through electrostatic and hydrophobic forces, providing insights into potential applications in the field of polymer science and molecular binding mechanisms (Takagishi, Kozuka, & Kuroki, 1983).

Degradation and Stability Studies

The stability and degradation pathways of sulfonylurea herbicides, including those structurally related to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, were studied under various abiotic factors. These studies provide valuable information on the environmental fate of such compounds, highlighting the influence of pH, temperature, and solvent on their degradation and stability, which is critical for assessing environmental impact and designing more stable and effective agrochemicals (Saha & Kulshrestha, 2002).

Anti-acetylcholinesterase Activity

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including compounds with structural similarities to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, demonstrated their potential as novel acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds with greater conformational flexibility, these studies contribute to the development of new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Soluble Epoxide Hydrolase Inhibition for Inflammatory Pain Reduction

Investigations into 1,3-disubstituted ureas with piperidyl moieties have identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH), indicating significant pharmacokinetic improvements over previous inhibitors. Such compounds demonstrate potential in reducing inflammatory pain, offering a promising approach for pain management and the treatment of inflammatory diseases (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-17-8-10-21(11-9-17)26-24(28)25-13-12-22-7-5-6-14-27(22)31(29,30)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCJWEQLWLYGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

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